1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde. One common method is the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction conditions often include acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve multi-step synthesis routes, optimizing yield and purity through various purification techniques.
Analyse Chemischer Reaktionen
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the indazole ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators like prostaglandins . Its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one can be compared with other indazole derivatives such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.
2-Aryl-4,5,6,7-tetrahydro-2H-indazole: Exhibits significant antimicrobial activity.
3-Phenyl-2-(trifluoromethyl)phenyl-4,5,6,7-tetrahydro-2H-indazole: Demonstrates high anti-inflammatory activity with minimal side effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
85796-86-7 |
---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(3-methyl-4,5,6,7-tetrahydroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-7-9-5-3-4-6-10(9)12(11-7)8(2)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
VWFJGUMYBPZBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1CCCC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.